molecular formula C10H14O5S B8324712 2-(p-Toluenesulfonyloxy)-1,3-propanediol

2-(p-Toluenesulfonyloxy)-1,3-propanediol

Cat. No.: B8324712
M. Wt: 246.28 g/mol
InChI Key: MOYBWQXXNJRRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Toluenesulfonyloxy)-1,3-propanediol is a useful research compound. Its molecular formula is C10H14O5S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3

InChI Key

MOYBWQXXNJRRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of methanol were dissolved 5.00 g of cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane, and 5 ml of a 4N HC1-dioxane solution were added to the solution, followed by stirring of the resulting mixture at room temperature for 2 hours. To the reaction mixture were added 3.5 g of NaHCO3 powder, and the mixture was stirred for 10 minutes. Then, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus obtained oil was subjected to column chromatography using silica gel and eluted with ethyl acetate to obtain 3.70 g (yield: 100%) of the title compound as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
HC1-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

In 50 ml of methanol were dissolved 5.00 g of cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane, and 5 ml of a 4N HCl-dioxane solution were added to the solution, followed by stirring of the resulting mixture at room temperature for 2 hours. To the reaction mixture were added 3.5 g of NaHCO3 powder, and the mixture was stirred for 10 minutes. Then, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus obtained oil was subjected to column chromatography using silica gel and eluted with ethyl acetate to obtain 3.70 g (yield: 100%) of the title compound as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

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